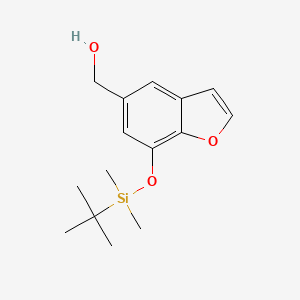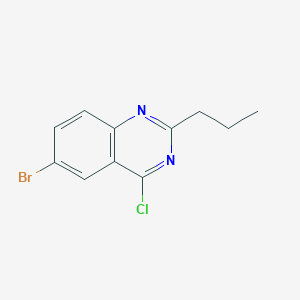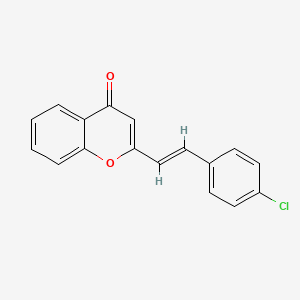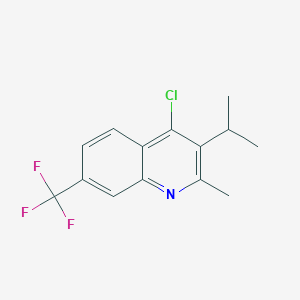
(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom, which is commonly used in organic synthesis to protect hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyphenyl ketones or the palladium-catalyzed coupling of 2-halophenols with alkynes.
Introduction of TBDMS Group: The hydroxyl group on the benzofuran ring is protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine.
Methanol Functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The TBDMS group can be selectively removed under acidic conditions or using fluoride ions (e.g., TBAF - Tetrabutylammonium fluoride) to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4
Substitution: TBAF, HCl (Hydrochloric acid)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Free hydroxyl compounds
Aplicaciones Científicas De Investigación
(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. The TBDMS group provides protection for hydroxyl groups during multi-step synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of (7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The TBDMS group can be selectively removed to reveal the active hydroxyl group, which can participate in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(7-Hydroxybenzofuran-5-yl)methanol: Lacks the TBDMS protecting group, making it more reactive.
(7-Methoxybenzofuran-5-yl)methanol: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
(7-Acetoxybenzofuran-5-yl)methanol: Features an acetoxy group, which can be hydrolyzed to yield the free hydroxyl compound.
Uniqueness
(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in synthetic applications. This allows for precise control over reaction conditions and the ability to perform multi-step syntheses without unwanted side reactions.
Propiedades
Fórmula molecular |
C15H22O3Si |
|---|---|
Peso molecular |
278.42 g/mol |
Nombre IUPAC |
[7-[tert-butyl(dimethyl)silyl]oxy-1-benzofuran-5-yl]methanol |
InChI |
InChI=1S/C15H22O3Si/c1-15(2,3)19(4,5)18-13-9-11(10-16)8-12-6-7-17-14(12)13/h6-9,16H,10H2,1-5H3 |
Clave InChI |
QJICIFPDGAFBQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C2C(=CC(=C1)CO)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B15063958.png)
![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)

![1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one](/img/structure/B15063969.png)



![7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B15063983.png)

![6-Bromo-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B15063996.png)

![3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one](/img/structure/B15064012.png)
![2-Chloro-6-iodoimidazo[1,2-a]pyridine](/img/structure/B15064020.png)

